1-Hexanol-d4

Description

Significance of Isotopic Labeling in Chemical and Biological Sciences

Isotopic labeling is a technique used to track the journey of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org By substituting specific atoms in a molecule with their isotopes, researchers can follow the molecule's path and understand its transformations at a molecular level. studysmarter.co.uk This method is crucial for studying reaction mechanisms, metabolic processes, and the distribution of substances within biological systems. creative-proteomics.com

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are frequently used because they are not radioactive, making them safe for a wide range of studies, including those involving human subjects. studysmarter.co.uknih.gov The primary principle behind isotopic labeling is that the labeled molecule behaves almost identically to its unlabeled counterpart in chemical reactions, yet it is distinguishable by analytical instruments like mass spectrometers or nuclear magnetic resonance (NMR) spectrometers. wikipedia.orgmetwarebio.com

Overview of Deuterium Applications in Research

Deuterium, a stable isotope of hydrogen, has found extensive use in scientific research. ontosight.ai Its applications span from fundamental chemistry to advanced medical studies.

Mechanistic and Kinetic Studies: The difference in mass between hydrogen and deuterium can affect the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. symeres.com Studying this effect provides valuable insights into reaction mechanisms. symeres.com

Metabolic Research: Deuterium-labeled compounds are used to trace metabolic pathways in living organisms. generalmetabolics.comclearsynth.com For example, deuterium-labeled glucose can be used to study glucose metabolism. ontosight.ai This helps researchers understand how cells process nutrients and how these processes are altered in disease states. frontiersin.org

Drug Development: In the pharmaceutical industry, deuterium labeling is employed to study the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.com Deuterated drugs can sometimes exhibit improved metabolic stability, leading to enhanced therapeutic profiles. clearsynth.com

Analytical Chemistry: Deuterated compounds are widely used as internal standards in quantitative analysis, particularly in mass spectrometry. aptochem.comwisdomlib.orgclearsynth.com They help to improve the accuracy and precision of measurements by correcting for variations during sample analysis. clearsynth.comtexilajournal.com

Environmental Science: Deuterium can be used as a tracer to study water cycles and monitor pollutants in the environment. iaea.orgisowater.com

Contextualization of 1-Hexanol-d4 within Deuterated Compound Research

This compound is a deuterated form of 1-hexanol (B41254), a six-carbon straight-chain alcohol. wikipedia.org In the context of deuterated compound research, this compound serves primarily as an internal standard for the accurate quantification of 1-hexanol and related volatile organic compounds in various samples. For instance, it has been used in the analysis of volatile compounds in food products like sunflower oil. researchgate.net

The synthesis of deuterated alcohols like this compound can be achieved through various methods, including the reduction of corresponding acyl chlorides or by H/D exchange reactions. mdpi.comgoogle.com For example, 1-hexanol-5,5,6,6-d4 can be synthesized by reducing 5-hexen-1-ol (B1630360) with deuterium gas in the presence of a catalyst. usda.gov

The physical and chemical properties of this compound are very similar to those of unlabeled 1-hexanol, which is a colorless liquid with a characteristic odor. ilo.orgnih.gov This similarity ensures that it behaves like the analyte during sample preparation and analysis, a crucial requirement for an effective internal standard. aptochem.com

Interactive Data Table: Properties of 1-Hexanol

| Property | Value |

| Molecular Formula | C6H14O |

| Molecular Weight | 102.17 g/mol |

| Boiling Point | 156-157 °C |

| Melting Point | -52 °C |

| Density | 0.814 g/mL at 25 °C |

| Flash Point | 60 °C |

| Solubility in Water | Slightly soluble |

Note: The data in this table corresponds to the non-deuterated form, 1-Hexanol. The properties of this compound are expected to be very similar. Data sourced from multiple references. chemicalbook.comchemeo.comsigmaaldrich.com

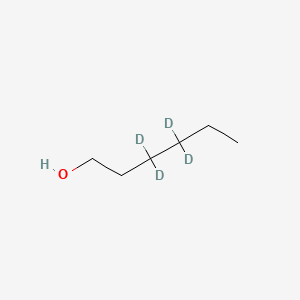

Structure

3D Structure

Properties

Molecular Formula |

C6H14O |

|---|---|

Molecular Weight |

106.20 g/mol |

IUPAC Name |

3,3,4,4-tetradeuteriohexan-1-ol |

InChI |

InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i3D2,4D2 |

InChI Key |

ZSIAUFGUXNUGDI-KHORGVISSA-N |

Isomeric SMILES |

[2H]C([2H])(CC)C([2H])([2H])CCO |

Canonical SMILES |

CCCCCCO |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated 1 Hexanol Derivatives

Strategies for Deuterium (B1214612) Incorporation in Alcohols

The selective placement of deuterium in an alcohol such as 1-hexanol (B41254) can be achieved through various synthetic strategies. These methods are broadly categorized into catalytic hydrogen-deuterium exchange reactions, reduction of carbonyl precursors with deuterated reagents, direct deuteration approaches, and multi-step synthetic routes.

Catalytic Hydrogen-Deuterium Exchange Reactions

Catalytic hydrogen-deuterium (H/D) exchange represents an efficient method for introducing deuterium into organic molecules by swapping hydrogen atoms with deuterium from a deuterium source, often deuterium oxide (D₂O). rsc.orgnih.gov This approach can be mediated by either homogeneous or heterogeneous catalysts.

Homogeneous catalysts, which are soluble in the reaction medium, offer high selectivity under mild conditions. Iridium complexes, in particular, have emerged as powerful catalysts for the α-selective deuteration of alcohols. rsc.orgnih.gov This process involves the selective replacement of hydrogen atoms on the carbon adjacent to the hydroxyl group (the α-carbon) with deuterium.

The mechanism of this iridium-catalyzed reaction typically proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" pathway. acs.org The iridium catalyst first facilitates the dehydrogenation of the alcohol to form a temporary carbonyl intermediate (an aldehyde in the case of a primary alcohol like 1-hexanol). rsc.orgnih.govacs.org Subsequently, the iridium hydride species formed undergoes H/D exchange with a deuterium source like D₂O to generate an iridium deuteride (B1239839). rsc.orgnih.gov This deuterated catalyst then reduces the carbonyl intermediate, resulting in the α-deuterated alcohol. rsc.orgnih.gov This method is advantageous for its high selectivity and the use of readily available and inexpensive D₂O as the deuterium source. rsc.orgnih.gov Research has shown that iridium(III)-bipyridonate complexes are effective for this transformation, enabling the direct and chemoselective deuteration of primary and secondary alcohols. rsc.org

| Catalyst Type | Description | Key Features |

| Homogeneous | Catalyst is in the same phase as the reactants. | High selectivity, mild reaction conditions, catalyst is soluble in the reaction mixture. |

| Iridium-based | Utilizes an iridium complex as the catalyst. | Effective for α-selective deuteration of alcohols, often proceeds via a "borrowing hydrogen" mechanism. rsc.orgnih.govacs.org |

Heterogeneous catalysts, which exist in a different phase from the reactants, are also employed for deuterium labeling. Ruthenium-based catalysts have demonstrated high selectivity in the deuteration of alcohols. molaid.comacs.org These catalysts can facilitate the deuteration of primary alcohols at the α-position and secondary alcohols at both the α- and β-positions using D₂O as the deuterium source. acs.org The reaction often requires minimal catalyst loading and can be performed under relatively mild conditions, making it a practical and environmentally favorable process. acs.org The mechanism is believed to involve metal-ligand cooperation, where the catalyst activates the D-O bond of deuterium oxide and the O-H bond of the alcohol, leading to the dehydrogenation of the alcohol to a carbonyl intermediate, which is then deuterated. acs.org

| Catalyst Type | Description | Key Features |

| Heterogeneous | Catalyst is in a different phase from the reactants. | Ease of separation from the reaction mixture, potential for recycling. |

| Ruthenium-based | Employs a ruthenium complex as the catalyst. | Can achieve α-deuteration of primary alcohols and α,β-deuteration of secondary alcohols. acs.org |

Reduction of Carbonyl Precursors with Deuterated Reagents (e.g., NaBD₄, LiAlD₄)

A common and straightforward method for synthesizing deuterated alcohols involves the reduction of corresponding carbonyl compounds with deuterated reducing agents. researchgate.net For the synthesis of 1-hexanol-d₂, the precursor would be hexanal. For 1-hexanol-d₄, a precursor with two carbonyl groups or a different strategy would be necessary.

The reduction of an aldehyde, such as hexanal, with sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) will introduce a deuterium atom to the carbonyl carbon, yielding a 1-deuterio-1-hexanol. masterorganicchemistry.comresearchgate.net LiAlD₄ is a more powerful reducing agent than NaBD₄ and can reduce a wider range of carbonyl-containing functional groups, including carboxylic acids and esters. masterorganicchemistry.com For instance, the reduction of hexanoic acid or an ester thereof with LiAlD₄ would yield 1,1-dideuterio-1-hexanol. The choice of deuterated reagent depends on the desired level of deuteration and the presence of other functional groups in the molecule. masterorganicchemistry.commasterorganicchemistry.com

| Deuterated Reagent | Carbonyl Precursor | Product |

| Sodium borodeuteride (NaBD₄) | Hexanal | 1-deuterio-1-hexanol |

| Lithium aluminum deuteride (LiAlD₄) | Hexanoic acid | 1,1-dideuterio-1-hexanol |

| Lithium aluminum deuteride (LiAlD₄) | Hexanal | 1-deuterio-1-hexanol |

Direct Deuteration Approaches

Direct deuteration methods aim to exchange C-H bonds with C-D bonds in the substrate molecule without the need for pre-functionalization. snnu.edu.cn While catalytic H/D exchange falls under this broad category, other direct approaches exist. For instance, base-mediated deuteration can be effective for protons that are sufficiently acidic. acs.org In the case of 1-hexanol, the α-protons can be exchanged under certain basic conditions in the presence of a deuterium source like D₂O, although this may require elevated temperatures and can sometimes lead to side reactions. acs.org Photocatalytic methods are also emerging as a mild and selective way to achieve deuteration. nih.gov

Multi-step Synthetic Routes Involving Deuterated Intermediates

Complex deuterated molecules, including those with specific labeling patterns like 1-Hexanol-d4, can be constructed through multi-step synthetic sequences. libretexts.org This strategy involves the synthesis or purchase of smaller, deuterated building blocks that are then assembled to form the final target molecule. google.com For example, a synthetic route to a specifically deuterated hexanol derivative might start with a deuterated alkyl halide which is then used in a Grignard reaction or other carbon-carbon bond-forming reactions to build the six-carbon chain. libretexts.org Subsequent functional group manipulations would then lead to the desired deuterated 1-hexanol. While potentially longer and more complex, this approach offers precise control over the location of the deuterium atoms. trine.edu

Regioselective Deuteration Techniques for Alcohols

The specific placement of deuterium atoms in a molecule like 1-hexanol is governed by the choice of catalyst, a concept known as regioselectivity. Different catalytic systems have been developed to direct deuteration to either the α-carbon (the carbon bearing the hydroxyl group) or the β-carbon (the adjacent carbon), or both.

α-Deuteration: Homogeneous iron pincer complexes have been shown to selectively catalyze deuteration exclusively at the α-position of primary alcohols. rsc.org This selectivity is highly valuable for synthesizing compounds like 1,1-dideutero-1-hexanol.

β-Deuteration: In contrast, certain ruthenium η⁶-cymene complexes catalyze regioselective H/D exchange at only the β-carbon positions. acs.orgnih.govacs.org This occurs through a sequence of oxidation to the corresponding aldehyde, base-catalyzed enolization and deuteration at the β-position, followed by reduction back to the alcohol. nih.gov

α,β-Deuteration: For the synthesis of a this compound isotopologue, such as 1,1,2,2-tetradeutero-1-hexanol, a catalyst capable of promoting deuteration at both the α and β positions is required. Octahedral ruthenium complexes, for instance RuCl₂(NH₂CH₂CH₂NH₂)(PPh₃)₂, have been demonstrated to effectively catalyze H/D exchange at both the α- and β-carbons of alcohols using D₂O. acs.orgacs.org The mechanism involves the reversible dehydrogenation of the alcohol, followed by H/D exchange involving D₂O, carbonyl intermediates, and ruthenium hydride species. acs.orgacs.org

The choice of metal and its ligand framework is therefore critical in directing the deuterium incorporation to the desired location on the 1-hexanol backbone.

Table 1: Catalyst Systems and Their Regioselectivity in Alcohol Deuteration

| Catalyst Type | Metal Center | Typical Regioselectivity | Reference |

|---|---|---|---|

| Homogeneous Pincer Complex | Iron (Fe) | α-position | rsc.org |

| Homogeneous Pincer Complex | Manganese (Mn) | α and β positions | rsc.org |

| Ruthenium η⁶-Cymene Complex | Ruthenium (Ru) | β-position | acs.orgnih.gov |

| Octahedral Ruthenium Complex | Ruthenium (Ru) | α and β positions | acs.orgacs.org |

Optimization of Deuteration Reaction Conditions

Achieving high deuterium incorporation and excellent chemical yield requires careful optimization of several reaction parameters. The process is influenced by temperature, the choice and concentration of a base, catalyst loading, and reaction time.

Temperature: Mild heating is generally sufficient for these transformations. Studies show that temperatures in the range of 60 °C to 100 °C are effective for achieving high levels of deuterium incorporation. researchgate.net For example, catalytic H/D exchange reactions using ruthenium complexes have been successfully conducted at 80 °C. acs.org

Base: A base is often a crucial component of the catalytic system, particularly to facilitate the keto-enol tautomerization of the carbonyl intermediate, which enables the H/D exchange with D₂O. nih.gov Common bases include potassium hydroxide (B78521) (KOH) and potassium tert-butoxide (KOtBu). researchgate.netacs.org Typically, a catalytic amount of base (e.g., 10 mol %) is used. acs.org

Catalyst Loading: The reactions are generally efficient with low catalyst loadings. For instance, ruthenium pincer catalysts can be effective at just 0.2 mol%, while other systems may use around 2 mol % of the catalyst. researchgate.netacs.org Minimizing catalyst loading makes the process more practical and environmentally benign. researchgate.net

Deuterium Source: Deuterium oxide (D₂O) is the most common, cost-effective, and environmentally friendly deuterium source for these reactions. researchgate.netrsc.org It often serves as both the deuterium donor and the reaction solvent. rsc.org

Table 2: Typical Optimized Conditions for Ruthenium-Catalyzed Alcohol Deuteration

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Catalyst | Ruthenium Complex (e.g., Ru-macho, RuCl₂(en)(PPh₃)₂) | researchgate.netacs.org |

| Catalyst Loading | 0.2 - 2 mol % | researchgate.netacs.org |

| Deuterium Source | Deuterium Oxide (D₂O) | researchgate.netacs.org |

| Base | KOH or KOtBu (approx. 10 mol %) | researchgate.netacs.org |

| Temperature | 60 - 100 °C | researchgate.net |

| Solvent | D₂O or other organic solvents | rsc.orggoogle.com |

Purification and Spectroscopic Verification of Deuterated 1-Hexanol Products

Following the reaction, the deuterated 1-hexanol product must be isolated and its isotopic purity and structure confirmed.

Purification: Standard laboratory purification techniques are employed to isolate the final product from the reaction mixture, which may contain the catalyst, base, and any remaining starting material. Column chromatography is a common and effective method for this purpose. google.com For a compound like 1-hexanol, a silica (B1680970) gel column with an eluent system such as a mixture of petroleum ether (PE) and ethyl acetate (B1210297) (EA) would be appropriate. google.com

Spectroscopic Verification: Spectroscopy is essential to confirm the success of the deuteration, specifically to verify the location and extent of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for this analysis.

¹H NMR: In the proton NMR spectrum of the deuterated product, the signal corresponding to the proton at the deuterated position will decrease in intensity or disappear completely, providing direct evidence of H/D exchange. magritek.com

²H NMR: Deuterium NMR spectroscopy can be used to directly observe the deuterium nuclei. The appearance of a signal at a chemical shift corresponding to the α or β position confirms the location of the deuterium atom. nih.gov This technique was used to study the partitioning of α-deuterated 1-hexanol into lipid bilayers. nih.gov

Deuterated solvents are themselves critical reagents for NMR analysis, used to dissolve samples without creating large solvent signals in the ¹H NMR spectrum. tcichemicals.com

Raman Spectroscopy: This technique can also be used as a complementary method for verification. It is effective at distinguishing between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The Raman spectrum of a deuterated sample will show characteristic C-D stretching bands (typically in the 2000–2400 cm⁻¹ region), which are well-separated from the C-H stretching bands (around 2800–3000 cm⁻¹). pnas.orgarxiv.org Comparing the intensities of these bands allows for the analysis of the local composition. pnas.org

Advanced Spectroscopic Investigations Employing 1 Hexanol D4

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

1-Hexanol-d4, a deuterated form of 1-hexanol (B41254), serves as a valuable tool in various advanced Nuclear Magnetic Resonance (NMR) spectroscopic studies. Its unique isotopic composition allows for detailed investigations into molecular structure, dynamics, and quantification in complex systems.

Deuterium (B1214612) (²H) NMR spectroscopy is a powerful technique for probing molecular dynamics and structure, and this compound is particularly suited for such studies. numberanalytics.com Since deuterium has a nuclear spin of 1, it provides distinct NMR signals that are highly selective for the deuterated species within a sample. numberanalytics.comyoutube.com This selectivity is advantageous for studying the behavior of specific molecules in complex mixtures with minimal interference from other nuclei. numberanalytics.com

In the context of this compound, ²H NMR can be used to investigate its partitioning and behavior within different environments, such as lipid bilayers. For instance, studies using 1-hexanol specifically deuterated at the alpha-position have revealed time-dependent partitioning into model lipid membranes. nih.gov Initially, the compound may show an isotropic resonance, but over time, a broader spectral component appears, which is characteristic of a more ordered environment within the bilayer. nih.gov The quadrupolar anisotropy of the deuterated hexanol provides information on its orientation and mobility within the membrane. nih.gov This makes ²H NMR an effective method for exploring molecular interactions and dynamics in biological and material science systems. numberanalytics.com

In Proton (¹H) NMR spectroscopy, deuterated solvents are essential to avoid overwhelming signals from the solvent, which would otherwise obscure the signals of the analyte. wikipedia.org While this compound is not a common deuterated solvent itself, its use as a component in a sample dissolved in a standard deuterated solvent like chloroform-d (B32938) (CDCl₃) or deuterium oxide (D₂O) allows for clearer, unobstructed analysis of other proton-containing species. wikipedia.orgsigmaaldrich.com

Furthermore, deuterated compounds can serve as internal standards for referencing chemical shifts. wikipedia.org In a ¹H NMR spectrum, the signals from a deuterated molecule like this compound would be absent, preventing spectral overlap with the analyte's signals. The residual proton signals from the deuterated compound or the solvent itself are often used for calibration. wikipedia.org For example, the ¹H NMR spectrum of 1-hexanol shows characteristic peaks for its various proton groups, which would be selectively absent or altered in this compound, depending on the specific deuteration pattern, thereby simplifying complex spectra. researchgate.netchemicalbook.com

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance. fujifilm.com The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. fujifilm.comox.ac.uk For absolute quantification, an internal standard with a known, certified purity is added to the sample in a precisely weighed amount. ox.ac.uksigmaaldrich.com

Deuterated compounds are highly suitable as internal standards in ¹H qNMR. An ideal internal standard should have a simple spectrum, preferably a single peak, that does not overlap with the analyte signals. fujifilm.com By using a deuterated standard, interference in the proton spectrum is minimized. The calculation for purity or concentration involves comparing the integrated signal area of the analyte to that of the internal standard, taking into account their molecular weights, number of protons, and weighed masses. fujifilm.comox.ac.uk

The key requirements for a reliable qNMR internal standard include:

High Purity with certified traceability. fujifilm.com

Chemical stability and low volatility. fujifilm.com

A simple NMR spectrum (ideally a singlet) in a region free from analyte signals. fujifilm.com

Good solubility in the chosen deuterated solvent. fujifilm.com

While specific examples of this compound being used as a commercial qNMR standard are not prevalent, its properties align with the principles of using a deuterated molecule to provide a clean baseline for the quantification of other protonated species in a mixture.

Spatially resolved NMR spectroscopy, also known as NMR imaging, can measure spectroscopic data as a function of position within a sample, providing insights into concentration gradients and the spatial distribution of components. mpg.denih.gov This technique is particularly useful for studying dynamic processes like evaporation in mixed liquid systems. arxiv.org

In a study of evaporating binary droplets of 1-butanol (B46404) and 1-hexanol, spatially resolved ¹H NMR spectroscopy was used to determine the composition at different positions within the droplet. mpg.dearxiv.org Although this specific study did not use this compound for the NMR portion, the complementary Raman spectroscopy experiments in the same study did use deuterated 1-butanol-d9 to distinguish it from 1-hexanol. mpg.dearxiv.org This highlights the utility of isotopic labeling in resolving components in complex mixtures.

Applying this concept, this compound could be used in spatially resolved NMR to track its distribution in a multicomponent system without interference in the ¹H spectrum from its own C-H protons. This would allow for the clear observation of other proton-containing molecules, mapping their concentration gradients in processes like diffusion, mixing, or reactions within a spatially defined area. mpg.denih.gov

Infrared (IR) and Raman Spectroscopy Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, measures the vibrational frequencies of chemical bonds. nih.gov These frequencies are sensitive to the masses of the atoms involved in the bond. libretexts.org Isotopic substitution, such as replacing hydrogen (¹H) with deuterium (²H), leads to a significant shift in the vibrational frequency, a phenomenon that is invaluable for spectral analysis. libretexts.org

The most prominent example of this isotopic effect is the stretching vibration of the hydroxyl group. In a typical IR spectrum of an alcohol like 1-hexanol, the O-H stretching band appears as a very broad and strong absorption centered around 3300-3400 cm⁻¹. maricopa.edulibretexts.org This broadening is due to intermolecular hydrogen bonding. libretexts.org

When the hydroxyl proton is replaced with deuterium to form an O-D group, as would be the case in certain isotopologues of this compound, the frequency of this stretching vibration decreases significantly. According to the principles of the harmonic oscillator model, the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. msu.edu Since the mass of deuterium is approximately twice that of hydrogen, the O-D stretching frequency is expected to shift to a lower wavenumber. The observed shift is substantial, with the O-D stretch typically appearing around 2500-2600 cm⁻¹, a region that is often much less cluttered than the O-H region. msu.edu

This predictable isotopic shift is a powerful tool for:

Confirming band assignments: By comparing the spectra of the deuterated and non-deuterated compounds, a researcher can definitively assign the O-H stretching band. libretexts.org

Studying hydrogen bonding: The position and shape of the O-D band can provide information about hydrogen bonding interactions, similar to the O-H band but without interference from other vibrations.

Isotopic Analysis: In mixtures, Raman spectroscopy can be used to quantify the relative amounts of isotopically labeled and unlabeled species by analyzing the intensities of their respective vibrational bands (e.g., C-H vs. C-D or O-H vs. O-D). numberanalytics.commdpi.com For example, in studies of evaporating alcohol mixtures, the C-D stretching bands (around 2000-2400 cm⁻¹) of a deuterated component were used to measure its concentration profile. mpg.de

Table of Vibrational Frequency Shifts due to Isotopic Substitution

| Vibrational Mode | Typical Frequency Range (cm⁻¹) in H-containing compounds | Typical Frequency Range (cm⁻¹) in D-substituted compounds | Reference(s) |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 (broad) | ~2600 | msu.edu |

| C-H Stretch (sp³) | 2850 - 3000 | ~2000 - 2400 | mpg.demaricopa.edu |

Application in Monitoring Reaction Progress and Intermolecular Interactions

The unique spectroscopic properties of this compound, a deuterated version of 1-hexanol, make it a valuable tool for probing the intricacies of chemical reactions and intermolecular forces. The substitution of hydrogen atoms with deuterium, a heavier isotope, introduces subtle but measurable changes in molecular vibrations, which can be tracked using techniques like infrared spectroscopy. These changes provide insights into the reaction mechanisms and the non-covalent interactions that govern the behavior of molecules in solution.

In studies of reaction kinetics, this compound can serve as a labeled reactant or solvent. By monitoring the changes in the vibrational spectra, specifically the shifts in the carbon-deuterium (C-D) stretching frequencies, researchers can follow the consumption of the deuterated hexanol or its conversion into products over time. This allows for a detailed understanding of reaction rates and pathways.

Furthermore, this compound is instrumental in the study of intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net The strength and nature of these interactions can significantly influence the physical and chemical properties of a system. acs.org When this compound participates in hydrogen bonding, the O-D (oxygen-deuterium) stretching vibration in its infrared spectrum will shift to a lower frequency, and the extent of this shift provides a quantitative measure of the hydrogen bond strength. This approach has been used to investigate the association of alcohol molecules in various solvents and to characterize the interactions in complex mixtures. researchgate.netpsu.edu

For instance, research on the behavior of 1-hexanol in different solvent environments can be enhanced by using its deuterated counterpart. By comparing the spectra of this compound in a non-polar solvent versus a polar, hydrogen-bonding solvent, the specific interactions between the hexanol molecules and the solvent can be isolated and quantified.

Attenuated Total Reflectance Infrared (ATR-IR) Studies in Binary Mixtures

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful surface-sensitive technique that allows for the analysis of samples in their natural state, without the need for extensive preparation. mt.comanton-paar.com When applied to binary mixtures containing this compound, ATR-IR provides detailed information about the molecular organization and interactions at the interface between the sample and the ATR crystal. researchgate.netnih.gov

This technique is particularly useful for studying microheterogeneity in liquid mixtures. For example, in a binary mixture of this compound and an alkane like n-hexane, ATR-IR can reveal the formation of alcohol clusters or aggregates. researchgate.net The spectra obtained can show how the degree of self-association of 1-hexanol changes with concentration. The position and shape of the O-D stretching band in the this compound spectrum are sensitive indicators of the extent of hydrogen bonding within these clusters.

A typical ATR-IR study of a this compound/n-hexane binary mixture would involve recording spectra over a wide range of mole fractions, from pure n-hexane to pure this compound. The analysis of these spectra can reveal key insights:

Monomeric vs. Associated Species: At very low concentrations of this compound in n-hexane, the spectrum is dominated by a sharp band corresponding to free or monomeric O-D groups. As the concentration of the deuterated alcohol increases, a broad band at lower frequencies appears and grows in intensity, indicating the formation of hydrogen-bonded dimers, trimers, and larger polymeric aggregates.

Cluster Composition: By analyzing the spectral changes, it is possible to deduce the relative populations of different types of alcohol clusters at various concentrations. This provides a microscopic view of the solution structure.

Solvent Effects: Comparing the ATR-IR spectra of this compound in different non-polar solvents can elucidate the role of the solvent in the association process. The size and shape of the solvent molecules can influence the structure and stability of the hexanol clusters.

The data from such studies are often analyzed using chemometric methods to deconvolve the overlapping spectral bands and extract quantitative information about the different species present in the mixture.

| Mixture Component 1 | Mixture Component 2 | Spectroscopic Observation | Inferred Interaction |

| This compound | n-Hexane | Shift in O-D stretching frequency with changing concentration | Formation of this compound self-associated clusters via hydrogen bonding. |

| This compound | Cyclohexane | Comparison of spectral shifts to n-hexane mixture | Influence of solvent structure on the extent and nature of alcohol clustering. |

Mass Spectrometry (MS) Techniques

Deuterated Internal Standards in Quantitative Mass Spectrometry for Ion Suppression Correction

In quantitative mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), the accuracy of measurements can be significantly affected by a phenomenon known as ion suppression or enhancement. scispace.comresearchgate.net This occurs when components of the sample matrix co-eluting with the analyte of interest interfere with the ionization process in the mass spectrometer's source, leading to an under- or overestimation of the analyte's concentration.

Deuterated compounds, such as this compound, are widely regarded as ideal internal standards to correct for these matrix effects. cerilliant.com An internal standard is a compound of known concentration that is added to all samples (including calibration standards and unknown samples) before processing. The analyte's concentration is then determined by comparing its peak area to that of the internal standard.

The key advantages of using a deuterated internal standard like this compound are:

Similar Physicochemical Properties: Being chemically almost identical to the non-deuterated analyte (1-hexanol), this compound exhibits very similar behavior during sample extraction, chromatography, and ionization. researchgate.net

Co-elution: It typically co-elutes with the analyte, meaning it experiences the same ion suppression or enhancement effects at the same time.

Mass Differentiation: Despite these similarities, it is easily distinguished from the analyte by the mass spectrometer due to the mass difference imparted by the deuterium atoms. jbtr.or.kr

By calculating the ratio of the analyte's response to the internal standard's response, any variations caused by ion suppression are effectively normalized, leading to more accurate and precise quantification. While stable isotopically labeled standards are preferred, it is important to note that in some cases, the deuterium isotope effect can cause a slight difference in retention time, which may lead to differential ion suppression if the matrix effect is highly localized in the chromatogram. researchgate.net

| Internal Standard Type | Analyte | Key Advantage | Potential Issue |

| This compound | 1-Hexanol | Corrects for variability in extraction, chromatography, and ionization. cerilliant.com | Slight retention time differences due to the deuterium isotope effect can lead to differential ion suppression in some cases. researchgate.net |

High-Resolution Mass Spectrometry in Combination with In Vivo Metabolite Deuterium Labeling

High-resolution mass spectrometry (HRMS) offers the ability to measure the mass-to-charge ratio (m/z) of ions with very high accuracy, enabling the determination of elemental compositions and the differentiation of isobars (ions with the same nominal mass but different exact masses). nih.gov When combined with in vivo deuterium labeling, where an organism is administered a deuterated compound, HRMS becomes a powerful tool for studying metabolic pathways and the dynamics of biological systems. nih.govnih.gov

In this context, a deuterated molecule like this compound could be introduced into a biological system. As it is metabolized, the deuterium atoms are incorporated into various downstream metabolites. By analyzing samples (e.g., blood, tissue) with LC-HRMS, researchers can identify these deuterium-labeled metabolites based on their precise mass. thermofisher.comresearchgate.net

The high resolving power of the mass spectrometer is crucial for distinguishing the labeled metabolites from the complex background of endogenous, unlabeled molecules. nih.gov This technique allows for:

Tracking Metabolic Fate: Following the path of the deuterium label through various biochemical reactions to elucidate metabolic pathways.

Quantifying Metabolite Turnover: By measuring the rate of incorporation of deuterium into different metabolite pools, the turnover rates (synthesis and degradation) of these molecules can be determined. nih.gov

Flux Analysis: Assessing the flow of metabolites through different branches of a metabolic network.

For example, if this compound were to be oxidized in vivo, one could expect to see the deuterium label appear in corresponding aldehydes, carboxylic acids, and potentially be incorporated into larger molecules through subsequent metabolic processes. HRMS would be essential to confirm the identity of these labeled products.

Isotopic Tagging for Pathway Tracing in Complex Biochemical Systems

Isotopic tagging, or labeling, is a fundamental technique used to trace the path of atoms or molecules through a sequence of chemical or biological transformations. creative-proteomics.comspectroinlets.com Stable isotopes like deuterium (²H) serve as non-radioactive tracers that can be incorporated into molecules of interest. isotope.com this compound can be used as such an isotopic tag to investigate complex biochemical systems. nih.gov

The principle of isotopic tagging for pathway tracing is to introduce the labeled compound (e.g., this compound) into a cell culture, tissue, or whole organism and then use mass spectrometry to detect the label in downstream metabolites. nih.gov The pattern of label distribution provides a roadmap of the metabolic conversions that have occurred.

This approach is invaluable for:

Discovering Novel Metabolic Pathways: Identifying previously unknown biochemical reactions and connections within the metabolic network.

Quantifying Pathway Activity: Determining the relative importance of different pathways under various physiological or pathological conditions. For instance, comparing the metabolic fate of this compound in healthy versus diseased cells.

Understanding Enzyme Mechanisms: Probing the stereochemistry and mechanisms of enzymatic reactions by observing how the deuterium atoms are specifically incorporated or removed.

The use of this compound as an isotopic tag, combined with sensitive analytical techniques like mass spectrometry, provides a dynamic view of metabolism that is not achievable by simply measuring static metabolite concentrations. It allows researchers to map the flow of carbon and hydrogen atoms through the intricate web of life's chemical reactions. nih.gov

Mechanistic Studies and Reaction Dynamics Using 1 Hexanol D4

Elucidation of Reaction Pathways and Intermediate Formation

The strategic placement of deuterium (B1214612) atoms in 1-Hexanol-d4 provides a powerful method for tracing the fate of specific hydrogen atoms throughout a chemical reaction. This isotopic labeling allows for the differentiation between various possible reaction pathways and the identification of transient intermediates. For instance, in "borrowing hydrogen" or "hydrogen autotransfer" reactions, a catalyst temporarily removes hydrogen from an alcohol to form a reactive carbonyl intermediate. acs.org This intermediate can then undergo further reactions before the "borrowed" hydrogen is returned. acs.org By using a deuterated alcohol like this compound, the movement of deuterium can be tracked, confirming the proposed mechanism and identifying the key reactive species involved.

In the context of the Guerbet reaction, which involves the condensation of primary alcohols to form higher-order alcohols, this compound can be used to follow the catalytic cycle. cardiff.ac.uk The reaction begins with the dehydrogenation of the alcohol to an aldehyde, which then undergoes an aldol (B89426) condensation. cardiff.ac.uk Subsequent hydrogenation of the resulting allylic aldehyde yields the final product. cardiff.ac.uk Tracking the deuterium label from this compound through these steps provides direct evidence for this pathway.

Furthermore, studies on the formation of nanostructured materials, such as NiZn ferrites synthesized via microemulsion-assisted precipitation, have utilized 1-hexanol (B41254) as a co-surfactant. chapman.edu While not directly focused on this compound, these studies highlight the role of the alcohol in influencing the reaction environment and particle morphology, suggesting that isotopic labeling could provide deeper insights into the mechanism of particle formation and growth within the reverse micelles. chapman.edu

Investigation of Kinetic Isotope Effects (KIE) in Chemical Transformations

The replacement of hydrogen with deuterium in a molecule leads to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org This effect is a cornerstone of mechanistic investigation, providing information about bond-breaking and bond-forming events in the rate-determining step of a reaction. epfl.chprinceton.edu

Primary and Secondary Isotope Effects

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. epfl.chprinceton.eduutdallas.edu The C-D bond is stronger than the C-H bond due to its lower zero-point vibrational energy. princeton.edu Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond, leading to a kH/kD ratio significantly greater than 1. wikipedia.orglibretexts.org The magnitude of the primary KIE can provide information about the transition state structure. princeton.edu

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position remote from the bond being broken or formed. wikipedia.orgepfl.ch These effects are generally smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). wikipedia.org Secondary KIEs can arise from changes in hybridization at the reaction center or steric effects. For example, a change from sp3 to sp2 hybridization at a carbon atom bearing a deuterium often results in a normal secondary KIE of around 1.1-1.2, while the reverse process can lead to an inverse effect of 0.8-0.9. epfl.ch

Influence of Deuteration on Reaction Rates and Selectivity

The deuteration of 1-Hexanol can significantly influence both the rate and selectivity of a reaction. The primary KIE directly impacts the reaction rate when a C-H(D) bond at a specific position is cleaved in the slowest step. copernicus.org For instance, in oxidation reactions where the C1-H bond of 1-hexanol is broken, using 1-Hexanol-1,1-d2 would be expected to result in a slower reaction rate.

Deuteration can also alter the selectivity of a reaction by changing the relative rates of competing reaction pathways. If a particular pathway involves the cleavage of a C-H bond, substituting that hydrogen with deuterium will slow down that pathway, potentially allowing a competing pathway to become more dominant. copernicus.org This can be a powerful tool for controlling the outcome of a chemical synthesis.

Time-Resolved Spectroscopic Approaches for Reaction Dynamics (e.g., Time-Resolved IR)

Time-resolved spectroscopy techniques, particularly time-resolved infrared (IR) spectroscopy, are invaluable for studying the dynamics of chemical reactions on very short timescales. researchgate.netnih.gov By using a pump pulse to initiate a reaction and a probe pulse to record the IR spectrum at various time delays, it is possible to observe the formation and decay of transient species like reaction intermediates and transition states. osti.govethz.chnumberanalytics.com

The vibrational frequencies of chemical bonds are sensitive to their electronic environment and isotopic composition. The C-D stretching vibration, for example, appears at a significantly lower frequency in the IR spectrum compared to the C-H stretch. libretexts.orgnist.gov This isotopic shift allows for the direct monitoring of the deuterated part of the this compound molecule during a reaction.

For example, in a reaction involving the transfer of a hydrogen (or deuterium) atom, time-resolved IR spectroscopy can track the disappearance of the C-D or O-D stretching band of the reactant and the appearance of a new vibrational band corresponding to the newly formed bond in the product or intermediate. nih.gov This provides real-time information about the structural evolution of the molecule and the kinetics of the reaction. researchgate.netnih.gov

Computational and Theoretical Modeling of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental studies of reaction mechanisms. mdpi.comuni-muenchen.de

Density Functional Theory (DFT) Calculations for Deuterated Systems

DFT calculations can be used to model the potential energy surface of a reaction, locate transition state structures, and calculate vibrational frequencies. mdpi.comresearchgate.net By performing these calculations for both the deuterated and non-deuterated forms of a molecule like 1-Hexanol, it is possible to predict theoretical KIEs. mdpi.com The comparison of these calculated KIEs with experimentally determined values provides a rigorous test of the proposed reaction mechanism.

Furthermore, DFT can be used to calculate the IR spectra of reactants, intermediates, and products. mdpi.com This is particularly useful for assigning the vibrational bands observed in experimental time-resolved IR spectra, helping to identify unknown transient species. nih.gov The combination of DFT calculations with experimental techniques like KIE measurements and time-resolved spectroscopy provides a powerful and comprehensive approach to understanding the intricate details of chemical reaction mechanisms involving this compound.

Molecular Dynamics Simulations in Deuterated Solvent Environments

In the context of MD simulations, the primary difference between a protonated and a deuterated species lies in its mass. This mass difference, while subtle, can influence vibrational frequencies and interaction dynamics, providing a unique avenue for investigating kinetic isotope effects and the role of specific functional groups in molecular processes. While extensive MD simulation studies focusing specifically on this compound in deuterated solvents are not widely documented, the principles can be inferred from studies on similar deuterated alcohols and simulation methodologies.

Research Findings from Molecular Dynamics Simulations

Molecular dynamics simulations of alcohols, including 1-hexanol, have been instrumental in understanding their behavior in various environments. For instance, MD simulations have been used to predict transport properties like self-diffusion and shear viscosity coefficients for a series of 1-alkanols, including 1-hexanol, at different temperatures. rsc.org These studies often compare different force fields, such as TraPPE-UA and OPLS-AA, to determine the most accurate representation of the molecular interactions. rsc.org

In more complex systems, such as lipid bilayers, MD simulations have revealed how 1-hexanol partitions into the membrane and affects its structural properties. ruc.dk These simulations can provide detailed information on the orientation and location of the alcohol molecules within the lipid assembly. ruc.dk

When deuterated species are introduced, the focus often shifts to understanding hydrogen bonding and its influence on the structure and dynamics of liquids. For example, studies on other deuterated alcohols like methanol-d4 (B120146) and ethanol-d6 (B42895) in various solvents have been used to probe hydrogen bond dynamics. stanford.edu The use of perdeuterated alcohols in these studies helps to extend the vibrational lifetime of the O-D stretch, providing a longer observation window for experimental techniques that inform and validate MD simulations. stanford.edu

In systems containing surfactants like cetyltrimethylammonium bromide (CTAB), contrast variation SANS experiments utilizing deuterated n-hexanol have been performed to elucidate the composition and morphology of micelles. hereon.de These experimental results, which show the incorporation of hexanol into both the core and shell of the micelles, are in agreement with findings from molecular dynamics simulations. hereon.de Such studies highlight the synergistic relationship between experimental techniques using deuterated compounds and computational simulations.

The table below summarizes key parameters and findings from molecular dynamics simulations and related experimental studies involving 1-hexanol and other deuterated alcohols, providing a basis for understanding the potential applications of this compound simulations in deuterated environments.

| System | Simulation/Experimental Technique | Key Parameters Investigated | Key Findings | Reference |

| Pure 1-Alkanols (including 1-Hexanol) | Molecular Dynamics (MD) Simulations | Self-diffusion coefficients, Shear viscosity coefficients, Activation energies | The TraPPE-UA force field showed better results for methanol, while the OPLS-AA force field performed well for the shear viscosity of higher 1-alkanols. | rsc.org |

| 1-Hexanol in DMPC Lipid Bilayer | Molecular Dynamics (MD) Simulations | Membrane packing, Location of hexanol, Diffusion coefficients | 1-Hexanol intercalates approximately parallel to the fatty acids of the lipid bilayer. The diffusion coefficient for the lipid is almost doubled in the presence of hexanol. | ruc.dk |

| CTAB Micelles with n-Hexanol | Small-Angle Neutron Scattering (SANS) with deuterated n-Hexanol | Micelle morphology, Composition of micellar shell and core | The incorporation of n-hexanol leads to larger, more elongated micelles with a higher water content in the shell. A significant fraction of hexanol is located in the micellar core. | hereon.de |

| Methanol-d4 and Ethanol-d6 in an Ionic Liquid | Fourier-Transform Infrared Spectroscopy (FT-IR) | O-D vibrational stretch, Hydrogen bond dynamics | Perdeuterated alcohols were used to increase the vibrational lifetime of the O-D stretch for easier observation. | stanford.edu |

These findings underscore the utility of molecular dynamics simulations in conjunction with isotopic labeling to unravel complex molecular interactions. While direct and extensive research on this compound in deuterated solvents within the realm of MD simulations is a niche area, the established methodologies and findings from related systems provide a strong foundation for future investigations into the subtle yet significant effects of deuteration on the dynamics of this compound in various chemical environments.

Applications of 1 Hexanol D4 in Chemical and Materials Research

Tracer Studies in Biochemical and Chemical Systems

The isotopic label in 1-Hexanol-d4 makes it an invaluable tracer for elucidating complex molecular pathways and interactions. By introducing the deuterated compound into a system, scientists can follow its journey, transformation, and binding events with high precision.

Stable isotope tracers are fundamental to the study of metabolism (metabolomics) and lipid biology (lipidomics). While broad labeling can be achieved using precursors like deuterium (B1214612) oxide (D₂O), the use of specifically labeled molecules like this compound allows for the investigation of distinct metabolic routes. nih.govnih.gov Tracer-based lipidomics, for instance, has successfully used deuterium-labeled fatty acids to uncover disease-specific biomarkers in metabolic disorders. researchgate.net

In this context, this compound can be used to study the metabolism of short-chain alcohols and their role in lipid homeostasis. Researchers can administer the labeled hexanol to cell cultures or model organisms and then use mass spectrometry to track the incorporation of the deuterium label into downstream metabolites. This approach can reveal how hexanol is processed, whether it is used as a building block for more complex lipids, or how it influences existing lipid pools. mdpi.com For example, it could be used to investigate pathways like ether lipid synthesis or the remodeling of phospholipids.

Furthermore, in quantitative metabolic studies, deuterated compounds are considered the gold standard for use as internal standards. rsc.orgnih.gov When analyzing the concentration of endogenous or exogenous 1-hexanol (B41254) in a biological sample using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), adding a known amount of this compound allows for precise quantification. Because it is chemically identical to the analyte, it behaves the same way during sample extraction and chromatographic separation, but its higher mass allows it to be distinguished by the mass spectrometer, correcting for any sample loss and ensuring high accuracy. nih.govttb.gov

Understanding how small molecules interact with proteins, nucleic acids, and other biomolecules is crucial in biochemistry and drug development. Deuterium labeling is a key strategy in Nuclear Magnetic Resonance (NMR) spectroscopy for studying these interactions. The distinct NMR properties of deuterium allow signals from the labeled molecule to be observed without the overwhelming background signals from the abundant protons in biological macromolecules and solvents. nih.gov

Using this compound as a probe, researchers can investigate its binding to specific proteins or its partitioning into different microenvironments. Changes in the deuterium NMR signal of this compound upon interaction with a biological system can provide information about its binding affinity, the dynamics of the interaction, and the local environment it experiences. This is particularly useful for studying the effects of alcohols on protein structure and function, where this compound can serve as a model short-chain alcohol.

Role in Interfacial Phenomena and Membrane Studies

The interaction of molecules with biological membranes is a critical area of biophysical research. 1-Hexanol is known to interact with and perturb lipid bilayers, and its deuterated analogue, this compound, is an ideal tool for studying these interfacial phenomena in detail.

The partitioning of small molecules into cell membranes governs their bioavailability and biological activity. Deuterium NMR spectroscopy has been used to directly study the partitioning behavior of specifically deuterated 1-hexanol into model lipid bilayers. nih.gov Research has shown that the process is time-dependent; initially, the deuterated hexanol gives rise to a sharp, isotropic signal, indicating its presence in a relatively mobile state, likely at the membrane surface. Over time, a broader spectral component appears, which is characteristic of the molecule inserting more deeply into the more ordered acyl chain region of the bilayer. nih.gov

By quantifying the different spectral components, researchers can determine the partition coefficient of 1-hexanol in various membrane systems, including those with different lipid compositions, such as varying levels of cholesterol. nih.gov These studies provide critical data on how membrane composition affects the uptake and distribution of small amphiphilic molecules.

| Observation Phase | 2H NMR Signal Type | Inferred Location in Bilayer | Dynamic State |

|---|---|---|---|

| Initial | Isotropic (Sharp) | Bilayer Surface / Aqueous Interface | High Mobility |

| Equilibrated | Anisotropic (Broad Powder Pattern) | Bilayer Interior (Acyl Chain Region) | Reduced Mobility / Ordered |

Advanced techniques like Small-Angle Neutron Scattering (SANS) and Neutron Diffraction are exceptionally powerful for determining the structure of membranes, and their effectiveness is greatly enhanced by deuterium labeling. nih.govresearchgate.net Neutrons interact differently with hydrogen and deuterium nuclei, allowing for a technique called "contrast variation." nih.govmdpi.com By selectively deuterating components within a model membrane system, such as using this compound, scientists can make specific parts of the system "visible" or "invisible" to neutrons. researchgate.net

When studying the interaction of 1-hexanol with a lipid bilayer, using this compound allows its precise location and orientation within the membrane to be determined. For example, in a SANS experiment with non-deuterated lipids hydrated with D₂O, the lipid bilayer stands out. If this compound is introduced, its position can be pinpointed relative to the lipid headgroups and tails. This can reveal how deeply the alcohol penetrates the membrane, whether it causes the membrane to thicken or thin, and how it affects the packing of the lipid molecules. nih.gov These structural details are crucial for understanding the molecular mechanisms by which alcohols and other anesthetics affect membrane function. nih.gov

Utilization in Advanced Analytical Methodologies

The unique physical properties of deuterium make this compound a valuable component in several advanced analytical techniques, enhancing sensitivity, resolution, and accuracy.

| Technique | Role of this compound | Advantage of Deuteration |

|---|---|---|

| Mass Spectrometry (GC-MS, LC-MS) | Internal Standard | Co-elutes with the non-labeled analyte but is mass-shifted, allowing for highly accurate quantification by correcting for sample loss and matrix effects. |

| Nuclear Magnetic Resonance (NMR) | Molecular Probe / Tracer | Provides a distinct signal separate from ubiquitous 1H signals, simplifying complex spectra and enabling the direct tracking of the molecule's interactions and environment. |

| Neutron Scattering (SANS, Neutron Diffraction) | Contrast Agent | The significant difference in neutron scattering length between deuterium and hydrogen allows for contrast variation, making it possible to highlight or mask specific components in a complex assembly like a biological membrane. |

In Mass Spectrometry , as previously mentioned, this compound is an ideal internal standard for the quantification of 1-hexanol. nih.govttb.gov Its use is critical in complex matrices such as environmental samples, food and beverages, or biological fluids, where variations in sample preparation can affect analyte recovery. sigmaaldrich.com

In NMR Spectroscopy , using this compound can simplify complex proton (¹H) NMR spectra. In a mixture containing multiple components with overlapping proton signals, a ¹H NMR spectrum can be difficult to interpret. By substituting this compound, the corresponding proton signals from hexanol are eliminated, aiding in the identification and analysis of other components. researchgate.net Conversely, direct observation of the deuterium signal provides a clean window into the behavior of the hexanol molecule itself. nih.gov

In Neutron Scattering , the large difference in the neutron scattering cross-section between hydrogen and deuterium is a significant advantage. nih.gov In studies of multicomponent systems like lipid membranes interacting with small molecules, selective deuteration of one component, such as using this compound, allows that component to be highlighted or effectively erased by matching the solvent's scattering length density. This enables researchers to deconstruct a complex system and study the structure and spatial arrangement of its individual parts with a clarity that is unattainable with other techniques. nih.govmdpi.com

Development of Quantitative Analytical Assays

Deuterium-labeled compounds, such as this compound, are instrumental in the development of highly accurate and precise quantitative analytical assays, primarily through a technique known as isotope dilution mass spectrometry (IDMS). In this approach, a known quantity of the isotopically labeled standard (e.g., this compound) is added to a sample containing the unlabeled analyte of interest (1-Hexanol). The labeled compound, often referred to as an internal standard, exhibits nearly identical chemical and physical properties to its unlabeled counterpart. medchemexpress.com This similarity ensures that both compounds behave the same way during sample preparation, extraction, and chromatographic analysis, thereby correcting for any analyte loss that may occur during these steps.

Because the internal standard is distinguished from the native analyte by its mass-to-charge ratio (m/z) in a mass spectrometer, the ratio of the analyte's signal to the internal standard's signal can be used for precise quantification. This method effectively mitigates variability, leading to robust and reliable analytical results. Deuterated standards are widely utilized in various scientific fields for microanalysis and as tracers. nih.gov

Table 1: Application of this compound in Quantitative Assay Development

| Analytical Goal | Role of this compound | Technique | Sample Matrix (Example) | Principle of Quantification |

|---|---|---|---|---|

| Quantify 1-Hexanol in environmental water samples | Internal Standard | GC-MS or LC-MS/MS | River Water | The ratio of native 1-Hexanol to the known amount of added this compound is measured and compared to a calibration curve to determine the exact concentration of the native analyte. |

| Determine residual 1-Hexanol in pharmaceutical preparations | Isotopic Tracer | Headspace GC-MS | Drug Product | Added at the start of sample preparation, this compound accounts for losses during extraction and variability in injection volume, ensuring accurate measurement of the unlabeled compound. |

Calibration and Standardization in Chromatographic Techniques (e.g., GC-MS)

In chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), calibration is essential for converting an instrument's signal into a meaningful concentration. guidechem.com The use of a deuterated internal standard such as this compound is a cornerstone of the most robust calibration method: internal standard calibration. This method is superior to external calibration because it corrects for fluctuations in instrument performance and injection volume.

To perform an internal standard calibration, a constant, known amount of this compound is added to every calibration standard (which contains known, varying concentrations of unlabeled 1-Hexanol) and to every unknown sample. A calibration curve is then generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. This approach ensures high linearity and reproducibility, as the response ratio is less affected by analytical variations than the absolute response of the analyte alone.

Table 2: Example of an Internal Standard Calibration Series for 1-Hexanol using GC-MS

| Calibration Standard | Concentration of 1-Hexanol (Analyte) (mg/L) | Concentration of this compound (Internal Standard) (mg/L) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|---|---|

| 1 | 0.5 | 5.0 | 48,500 | 510,000 | 0.095 |

| 2 | 1.0 | 5.0 | 99,800 | 515,000 | 0.194 |

| 3 | 5.0 | 5.0 | 505,000 | 512,000 | 0.986 |

| 4 | 10.0 | 5.0 | 1,020,000 | 518,000 | 1.969 |

| 5 | 25.0 | 5.0 | 2,530,000 | 513,000 | 4.932 |

Based on the calibration curve generated from standards 1-5, the concentration of 1-Hexanol in the unknown sample can be accurately determined.

Application as a Chemical Probe for Complex Mixture Analysis

Analyzing chemical compounds within complex matrices, such as biological fluids, food products, or environmental samples, presents a significant challenge due to "matrix effects." These effects occur when co-extracted substances interfere with the ionization of the target analyte, causing either suppression or enhancement of its signal in the mass spectrometer. This can lead to inaccurate quantification.

A deuterated compound like this compound serves as an effective chemical probe to navigate these complexities. By adding the labeled standard to the sample at the earliest stage of preparation, it experiences the same matrix effects as the unlabeled analyte. Because quantification is based on the ratio of the two signals, the suppressive or enhancing effects are largely canceled out. This ensures that quantitative results remain accurate and reproducible even when comparing different and highly complex sample types.

Table 3: Use of this compound as a Chemical Probe in Complex Matrices

| Research Scenario | Complex Matrix | Analytical Challenge | Role of this compound | Outcome |

|---|---|---|---|---|

| Pesticide analysis in agricultural products | Cannabis flower | The presence of cannabinoids, terpenes, and chlorophyll (B73375) can cause significant ion suppression, leading to underestimation of pesticide levels. | Serves as an internal standard and chemical probe. | By mimicking the behavior of a similar, non-deuterated analyte, it corrects for signal suppression, enabling accurate and reliable quantification of pesticide residues across different product forms (e.g., oils, edibles, flower). nih.gov |

Role in Organic Synthesis as a Labeled Precursor or Reagent

Beyond its use in analytical chemistry, this compound is a valuable building block in organic synthesis for creating more complex deuterium-labeled molecules. nih.gov As a labeled precursor, the deuterium atoms on the this compound molecule are retained during chemical transformations, allowing chemists to introduce an isotopic label at a specific position within a target molecule. These newly synthesized labeled compounds can then be used as internal standards for molecules other than 1-Hexanol or as tracers to study metabolic pathways and reaction mechanisms.

Standard organic reactions can be applied to this compound to produce a variety of deuterated derivatives. For instance, oxidation of this compound can yield the corresponding labeled aldehyde or carboxylic acid, while esterification reactions can produce labeled hexyl esters. quora.commasterorganicchemistry.com These deuterated products are important synthetic precursors for constructing a wide range of functional materials and pharmaceutical intermediates. nih.govguidechem.com

Table 4: Synthetic Transformations of this compound as a Labeled Precursor

| Reaction Type | Reagent(s) | Product | Significance of Labeled Product |

|---|---|---|---|

| Oxidation (mild) | Pyridinium chlorochromate (PCC) | Hexanal-d4 | Can be used as an internal standard for the quantification of hexanal, a key flavor and aroma compound. quora.com |

| Oxidation (strong) | Potassium permanganate (B83412) (KMnO4) | Hexanoic acid-d4 | Serves as a tracer for studying fatty acid metabolism or as an internal standard for hexanoic acid analysis. quora.com |

| Fischer Esterification | Acetic acid, H2SO4 (catalyst) | Hexyl acetate-d4 | Used as an internal standard for quantifying hexyl acetate (B1210297), a common fragrance and solvent, or to study esterase activity. masterorganicchemistry.comchemguide.co.uk |

Future Directions and Emerging Research Avenues for 1 Hexanol D4

Development of Novel and Sustainable Deuteration Strategies

The synthesis of deuterated compounds is undergoing a shift towards greener and more efficient methods. unam.mx Traditional deuteration techniques often rely on harsh reagents or expensive catalysts, prompting the development of more sustainable alternatives. digitellinc.com A primary goal is the use of deuterium (B1214612) oxide (D₂O), an inexpensive and environmentally benign deuterium source, to replace less desirable reagents. organic-chemistry.orgacs.orgrsc.org

Recent breakthroughs include the use of transition metal catalysts that can facilitate hydrogen/deuterium (H/D) exchange under mild conditions. digitellinc.com For instance, iridium(III)-bipyridonate catalysts have been shown to selectively deuterate the α-position of primary and secondary alcohols using D₂O as the deuterium source. rsc.orgnih.gov This method is notable for its chemoselectivity and tolerance of various functional groups, which is crucial for the late-stage deuteration of complex molecules. digitellinc.comnih.gov Similarly, earth-abundant manganese and iron pincer complexes have been developed for the regioselective deuteration of alcohols in D₂O, offering a cost-effective and benign process. rsc.org

Photocatalysis represents another promising frontier for sustainable deuteration. rsc.org Visible light-promoted methods can activate substrates under mild conditions, often without the need for metal catalysts. rsc.orgrsc.org One innovative approach uses visible light to promote the deoxygenative deuteration of alcohols, transforming them into deuterioalkanes with high deuterium incorporation using D₂O. organic-chemistry.org These light-induced methods are part of a broader move towards green chemistry principles in isotopic labeling, aiming to reduce waste and energy consumption. researchgate.netscilit.comacs.org

| Strategy | Catalyst/System | Deuterium Source | Key Advantages | Reference |

|---|---|---|---|---|

| Homogeneous Catalysis | Iridium(III)-bipyridonate | D₂O | High α-selectivity, mild conditions, functional group tolerance. rsc.orgnih.gov | rsc.orgnih.gov |

| Homogeneous Catalysis | Manganese/Iron Pincer Complexes | D₂O | Uses earth-abundant metals, cost-effective, regioselective. rsc.org | rsc.org |

| Photocatalysis | Visible Light / Xanthate Anions | D₂O | Metal-free, mild conditions, precise deoxygenative deuteration. organic-chemistry.org | organic-chemistry.org |

| Catalyst-Free Photoreaction | UV Light | D₂O | Avoids catalysts, good functional group compatibility. rsc.org | rsc.org |

Advanced Computational Approaches for Predicting Deuterated Compound Behavior and Reactivity

Computational chemistry is becoming an indispensable tool for predicting the effects of deuteration on a molecule's properties, thereby guiding experimental work and accelerating development. alfa-chemistry.com Advanced computational models can simulate how replacing hydrogen with deuterium alters bond strength, molecular stability, and interactions with other molecules. alfa-chemistry.comresearchgate.net This predictive power is particularly valuable for understanding and quantifying the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium leads to changes in reaction rates. wikipedia.orgnih.gov

Theoretically predicted KIEs can provide detailed information about reaction mechanisms and transition state structures. rsc.org Modern computational techniques, such as Density Functional Theory (DFT) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods, allow for the calculation of vibrational frequencies for both light (protiated) and heavy (deuterated) isotopologues, which is essential for predicting KIEs. rsc.orgnih.gov Machine-learning (ML) force fields are also being developed to efficiently generate a large number of trajectories for KIE predictions, which is especially useful for reactions with complex dynamics. digitellinc.com

Beyond reaction kinetics, computational tools can predict how deuteration will affect a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). alfa-chemistry.com Software platforms, such as Jaguar Spectroscopy, can now simulate various types of spectra (e.g., NMR, VCD/IR) for deuterated compounds, aiding in their structural characterization. schrodinger.com These in silico approaches allow researchers to rapidly screen multiple deuteration scenarios virtually, saving significant time and resources compared to synthesizing and testing each variant. alfa-chemistry.comresearchgate.net

Integration with Multimodal Analytical Platforms

1-Hexanol-d4 and similar deuterated compounds are crucial as internal standards in analytical chemistry, particularly within multimodal analytical platforms known as hyphenated techniques. resolvemass.cawiseguyreports.comnacchemical.comsigmaaldrich.com These techniques combine a separation method (like chromatography) with a detection method (like spectrometry) to analyze complex mixtures with high precision and sensitivity. wisdomlib.orgnih.gov

The most common hyphenated techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). wisdomlib.orgnumberanalytics.com In these methods, this compound can serve as an ideal internal standard. Because its chemical properties are nearly identical to non-deuterated 1-hexanol (B41254), it co-elutes during the chromatography phase. medchemexpress.com However, its higher mass is easily distinguished by the mass spectrometer, allowing for accurate quantification of the non-deuterated analyte even if sample loss occurs during preparation or injection. resolvemass.ca

More advanced platforms further enhance analytical capabilities. For example, the integration of Liquid Chromatography with tandem mass spectrometry (LC-MS-MS) provides fragmentation patterns that yield additional structural information, which is invaluable for metabolite identification and impurity profiling. wisdomlib.orgnih.gov The ultimate in multimodal analysis is the hyphenation of HPLC with a diode-array detector (DAD), mass spectrometry (MS), solid-phase extraction (SPE), and Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-DAD-MS-SPE-NMR). researchgate.net This powerful combination allows for the separation, quantification, and unambiguous structural elucidation of unknown compounds in complex matrices like biological fluids, making it a cornerstone of modern metabolomics research. researchgate.netmdpi.com

| Hyphenated Technique | Description | Role of this compound | Reference |

|---|---|---|---|

| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile compounds, which are then identified and quantified by their mass-to-charge ratio. wisdomlib.org | Internal standard for accurate quantification of volatile analytes. | wisdomlib.orgnumberanalytics.com |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separates compounds in a liquid phase before mass analysis. Essential for pharmaceuticals and metabolomics. numberanalytics.commdpi.com | Internal standard for drug metabolism studies and pharmacokinetic analysis. resolvemass.ca | resolvemass.canumberanalytics.commdpi.com |

| LC-MS-MS (Tandem Mass Spectrometry) | Provides structural information through fragmentation of selected ions, enhancing identification. nih.gov | Aids in the dereplication and identification of known compounds in complex natural product extracts. | nih.gov |

| HPLC-DAD-MS-SPE-NMR | Integrates separation (HPLC) with multiple detection and isolation methods (DAD, MS, SPE, NMR) for full structural elucidation. researchgate.net | Can be used as a reference compound in complex metabolite identification studies. | researchgate.net |

Exploration in New Material Science and Engineering Applications (e.g., carbon quantum dots from 1-hexanol)

The unique properties of deuterated compounds are finding new applications in material science and engineering. researchgate.net The substitution of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond, which can enhance the thermal and chemical stability of materials. scielo.org.mxrsc.org This isotopic effect is being explored in fields like optoelectronics, where increased stability can lead to longer-lasting devices. scielo.org.mx

A particularly exciting emerging application for alcohols like 1-hexanol is in the synthesis of carbon quantum dots (CQDs) or graphene quantum dots (GQDs). fleischhacker.bizsigmaaldrich.commdpi.com CQDs are nanosized carbon materials that exhibit remarkable photoluminescent properties, making them promising for applications in bioimaging, sensing, and optoelectronics. mdpi.comarabjchem.org Several methods have been developed to produce CQDs from organic precursors, and 1-hexanol has been successfully used as a carbon source for their synthesis. fleischhacker.bizhud.ac.ukrsc.orgresearchgate.net For example, CQDs can be synthesized rapidly using low-cost organic solvents like 1-hexanol via methods such as gas-liquid discharge. hud.ac.uk Hydrothermal routes, which involve heating a precursor in an aqueous or alcoholic solution, are also common. mdpi.comresearchgate.net

The use of a deuterated precursor like this compound for CQD synthesis is a novel research avenue. The presence of deuterium could potentially alter the photophysical properties of the resulting quantum dots. rsc.org Since deuterium atoms have lower vibrational frequencies, they can reduce non-radiative energy loss pathways, which could enhance the quantum yield and brightness of the CQDs. rsc.org This exploration represents a convergence of isotopic labeling and nanotechnology, opening the door to creating new materials with tailored optical and electronic properties.

Q & A

Basic Research Questions

Q. How can researchers characterize the physicochemical properties of 1-Hexanol-d4, and what methodologies are recommended for accurate determination?

- Methodology : Use gas chromatography (GC) with non-polar columns for identification and quantification, referencing standardized retention indices from the NIST Chemistry WebBook . Thermochemical properties such as entropy () and enthalpy of formation () can be derived via computational models validated against experimental data from high-precision instruments like mass spectrometers. Ensure calibration with deuterated standards to account for isotopic effects .

Q. What experimental design considerations are critical for studying this compound combustion in pressurized reactors?

- Methodology : Employ a jet-stirred reactor (JSR) at pressures up to 10 atm, varying equivalence ratios (0.5–2.0) and temperatures (500–1100 K) to map oxidation pathways. Measure stable species profiles (e.g., CO, CO) using mass spectrometry and validate results against detailed kinetic mechanisms (e.g., 2977 reactions for non-deuterated 1-Hexanol) . Include control experiments to isolate pressure-dependent effects on flame speed .

Q. What safety protocols are essential when handling this compound in high-pressure combustion studies?

- Methodology : Follow OSHA guidelines for flammable liquids (GHS02 classification), including electrostatic discharge prevention, ignition source avoidance, and storage in tightly sealed containers. Reference safety data sheets (SDS) for handling under inert atmospheres in pressurized systems .

Advanced Research Questions